molecular formula C13H19NO3 B312410 N-isobutyl-3,5-dimethoxybenzamide

N-isobutyl-3,5-dimethoxybenzamide

Cat. No.: B312410
M. Wt: 237.29 g/mol
InChI Key: NHRSCIPSUYHNCU-UHFFFAOYSA-N
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Description

N-Isobutyl-3,5-dimethoxybenzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring and an isobutyl group attached to the amide nitrogen. The isobutyl substituent may influence steric and electronic properties, impacting reactivity and stability in synthetic pathways .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

NHRSCIPSUYHNCU-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Amide Nitrogen

The nature of the N-substituent significantly affects chemical behavior:

  • N,N-Diethyl-3,5-dimethoxybenzamide : This analog, with smaller ethyl groups, is widely used in directed ortho metalation (DOM) reactions due to its ability to stabilize intermediates via electron donation. Its synthesis yield reaches 60.4% under optimized conditions . In contrast, N-isobutyl-3,5-dimethoxybenzamide ’s bulkier isobutyl group may hinder metalation efficiency but enhance steric protection of reactive sites .
  • N-Hydroxy-3,5-dimethoxybenzamide (4c) : The hydroxamate derivative exhibits distinct coordination properties, forming iron complexes that mimic humic substances. Its synthesis yield (35%) is lower than typical alkyl-substituted benzamides, likely due to the instability of the hydroxylamine moiety .

Table 1: Comparison of N-Substituted 3,5-Dimethoxybenzamides

Compound N-Substituent Yield (%) Key Properties/Applications Reference
This compound Isobutyl N/A Steric protection, DMG potential
N,N-Diethyl-3,5-dimethoxybenzamide Diethyl 60.4 DOM reactions, high reactivity
4-(Benzyloxy)-N-hydroxy-3,5-dimethoxybenzamide Hydroxamate 35 Iron complex formation
1,4-Dihydro-N-butyl-3,5-dimethoxybenzamide Butyl (dihydro) Low Birch reduction studies

Methoxy Substitution Patterns

The position and number of methoxy groups influence electronic distribution and intermolecular interactions:

  • N-(3,5-Dimethoxyphenyl)benzamide : This analog lacks an alkyl group on the amide nitrogen but retains the 3,5-dimethoxy pattern. Single-crystal X-ray studies reveal planar aromatic rings and hydrogen-bonded networks, suggesting high crystallinity .
  • N-Hydroxy-2,5-dimethoxybenzamide (II-5c) : With methoxy groups at the 2- and 5-positions, this compound shows altered NMR chemical shifts (δ 3.66–3.72 ppm for methoxy protons) compared to 3,5-substituted analogs, indicating distinct electronic environments .

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